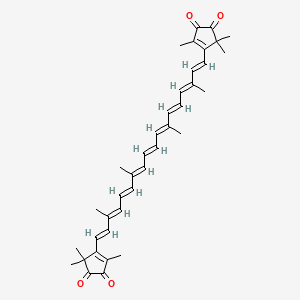

Violerythrin

説明

Violerythrin is a C₄₃-carotenoid aglucone characterized by a conjugated carbonyl group and a unique C₃H₂O substituent linked to one of its lateral methyl groups . It is predominantly isolated from marine organisms such as the sea anemone Actinia equina (AE), where it serves as a major pigment. Recent studies have identified Violerythrin as the dominant carotenoid in AE extracts, with concentrations reaching 1,328.6 mg/kg, surpassing other carotenoids like actinioerythrin (260.2 mg/kg) and β-carotene (550.6 mg/kg) . Its structural complexity and stability under advanced extraction conditions (e.g., HPLC-DAD-MS with C30 columns) make it a subject of interest in food science and biochemistry .

特性

CAS番号 |

22453-06-1 |

|---|---|

分子式 |

C38H44O4 |

分子量 |

564.8 g/mol |

IUPAC名 |

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,5,5-trimethyl-3,4-dioxocyclopenten-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclopent-3-ene-1,2-dione |

InChI |

InChI=1S/C38H44O4/c1-25(17-13-19-27(3)21-23-31-29(5)33(39)35(41)37(31,7)8)15-11-12-16-26(2)18-14-20-28(4)22-24-32-30(6)34(40)36(42)38(32,9)10/h11-24H,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,25-15+,26-16+,27-19+,28-20+ |

InChIキー |

DXGGDMSNCNNMOK-KNZSRCDBSA-N |

SMILES |

CC1=C(C(C(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)C2(C)C)C)C)C |

異性体SMILES |

CC1=C(C(C(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)C2(C)C)C)\C)\C)/C)/C |

正規SMILES |

CC1=C(C(C(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)C2(C)C)C)C)C |

同義語 |

2,2'-dinor-beta,beta-carotene-3,4,3',4'-tetraone violerythrin |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Violerythrin belongs to a class of nor-carotenoids and shares biosynthetic pathways with structurally related compounds such as actinioerythrin, astacene, and roserythrin. Below is a comparative analysis based on structural, quantitative, and functional properties.

Structural Comparison

| Compound | Molecular Formula | Skeletal Features | Key Functional Groups |

|---|---|---|---|

| Violerythrin | C₄₃H₆₀O₂ | C₄₃-skeleton with cross-conjugation | Conjugated carbonyl, C₃H₂O substituent |

| Actinioerythrin | C₃₉H₅₀O₄ | C₃₉ nor-carotenoid | Protein-bound diosphenol complex |

| Roserythrin | C₄₀H₅₂O₃ | Derived from astacene via oxidation | Quinoxaline-reactive carbonyl groups |

| β-Carotene | C₄₀H₅₆ | Linear polyene chain | Terminal cyclohexene rings |

- Violerythrin vs. Actinioerythrin: Violerythrin’s elongated C₄₃-skeleton and cross-conjugation distinguish it from actinioerythrin’s shorter C₃₉ nor-carotenoid structure. Actinioerythrin’s diosphenol moiety often forms protein complexes, complicating its extraction .

- Violerythrin vs. Roserythrin: Both derive from astacene, but Violerythrin is an intermediate in roserythrin synthesis. Roserythrin’s quinoxaline reactivity contrasts with Violerythrin’s stability under alkaline conditions .

Quantitative Analysis in Actinia equina

| Compound | Concentration (mg/kg) | Extraction Efficiency |

|---|---|---|

| Violerythrin | 1,328.6 | High (optimized via HPLC-DAD-MS) |

| Actinioerythrin | 260.2 | Low (protein-bound; extraction method-sensitive) |

| β-Carotene | 550.6 | Moderate (standard solvent extraction) |

| Lutein | 150.2 | Moderate (polar solvent-dependent) |

Violerythrin’s dominance in AE extracts highlights its superior stability and solubility under modern analytical conditions compared to actinioerythrin, which is often underreported due to protein complexation .

Functional and Spectral Properties

- Absorption Spectra: Violerythrin exhibits a round-shaped visible absorption spectrum with a hypsochromic shift upon hydride reduction, indicative of cross-conjugation. Actinioerythrin’s spectrum shows bathochromic shifts due to diosphenol-protein interactions .

- Mass Spectrometry: Violerythrin’s fragmentation pattern reveals in-chain cleavages consistent with its C₃H₂O substituent, while actinioerythrin displays fragments characteristic of nor-carotenoids .

Research Implications and Discrepancies

Earlier studies cited actinioerythrin as AE’s primary carotenoid , but advanced techniques like HPLC-DAD-MS have revealed Violerythrin’s dominance. This discrepancy emphasizes methodological impacts on carotenoid quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。